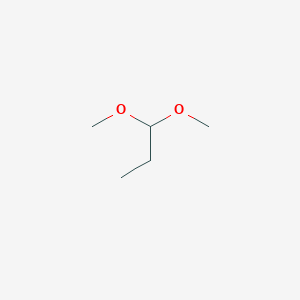![molecular formula C17H12ClFN2O3 B011091 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester CAS No. 100426-74-2](/img/structure/B11091.png)
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. This leads to the disruption of bacterial DNA synthesis and ultimately, cell death. In cancer cells, the compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester are dependent on the concentration and duration of exposure. In bacterial cells, the compound has been found to cause DNA damage, inhibition of cell division, and ultimately, cell death. In cancer cells, the compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester in lab experiments is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. However, its use is limited by its cytotoxicity, which can cause damage to healthy cells. Additionally, the compound has low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester. One area of focus is the development of new derivatives with improved solubility and reduced cytotoxicity. Another area of interest is the use of the compound as a lead compound for the development of new antibiotics. Additionally, further studies are needed to explore the potential applications of the compound in the treatment of other diseases, such as parasitic infections and viral diseases.
Conclusion:
In conclusion, 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a promising compound with significant antimicrobial and anticancer activity. Its mechanism of action involves the inhibition of essential enzymes involved in DNA replication, leading to cell death. While its use is limited by its cytotoxicity and low solubility, there are several future directions for the research and development of this compound, including the development of new derivatives and the use of the compound as a lead compound for the development of new antibiotics.
Méthodes De Synthèse
The synthesis of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a multi-step process that involves the use of various reagents and catalysts. The most common method of synthesis involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with ethyl 2-chloroacetoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions that involve the use of different reagents to achieve the final product.
Applications De Recherche Scientifique
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester has been extensively studied for its potential applications in various fields. It has been found to have significant antimicrobial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It has also shown promising results in the treatment of cancer, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Propriétés
Numéro CAS |
100426-74-2 |
|---|---|
Nom du produit |
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester |
Formule moléculaire |
C17H12ClFN2O3 |
Poids moléculaire |
346.7 g/mol |
Nom IUPAC |
ethyl 7-chloro-6-fluoro-4-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C17H12ClFN2O3/c1-2-24-17(23)12-9-21(10-6-4-3-5-7-10)16-11(14(12)22)8-13(19)15(18)20-16/h3-9H,2H2,1H3 |
Clé InChI |
GHYKYCVOWWJNDQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=CC=C3 |
Synonymes |
7-CHLORO-6-FLUORO-4-OXO-1-PHENYL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



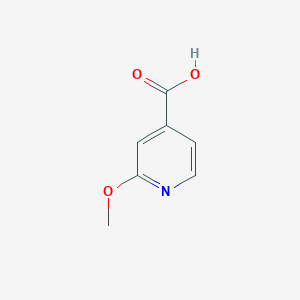

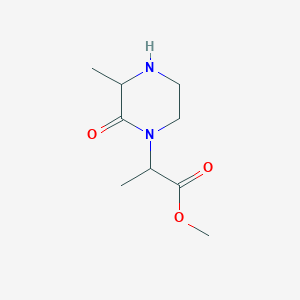

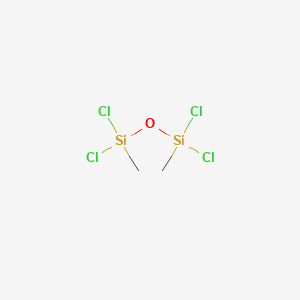
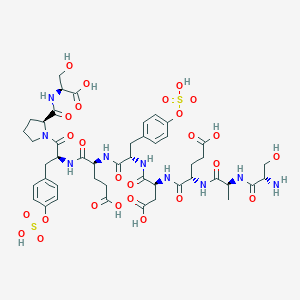
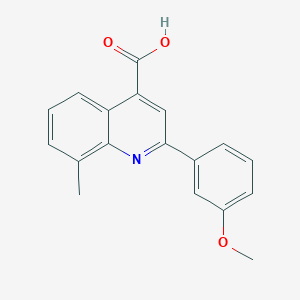
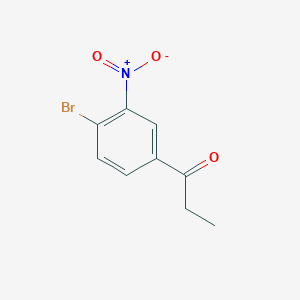


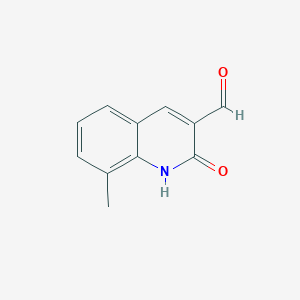
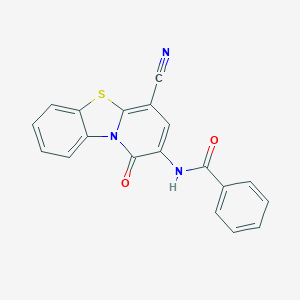
![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
